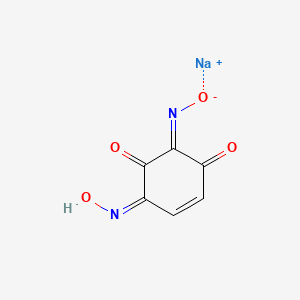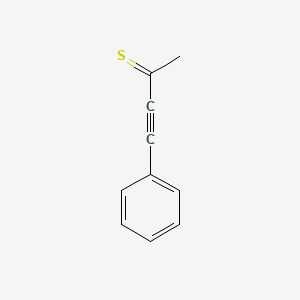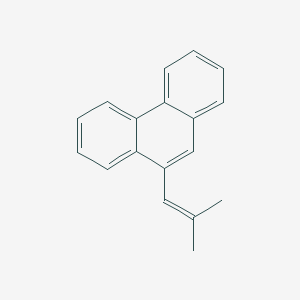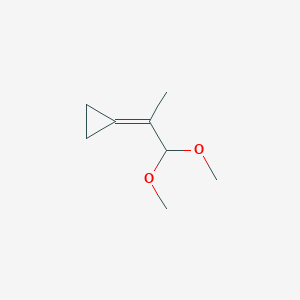
(1,1-Dimethoxypropan-2-ylidene)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dimethoxypropan-2-ylidene)cyclopropane is an organic compound with the molecular formula C8H14O2 It features a cyclopropane ring substituted with a 1,1-dimethoxypropan-2-ylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethoxypropan-2-ylidene)cyclopropane typically involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the 1,1-dimethoxypropan-2-ylidene group. One common method involves the use of carbenes or carbenoids, which react with alkenes to form cyclopropane rings . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
(1,1-Dimethoxypropan-2-ylidene)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(1,1-Dimethoxypropan-2-ylidene)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and cyclopropane derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclopropane-containing substrates.
Medicine: Research into the compound’s potential therapeutic properties, such as its role in drug design and development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1,1-Dimethoxypropan-2-ylidene)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring. The ring strain in cyclopropane makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
1,2-Dimethylcyclopropane: A cyclopropane derivative with two methyl groups attached to adjacent carbon atoms.
Cyclopropane, 1,1-dimethyl-2-nonyl-: A cyclopropane derivative with a nonyl group attached to the ring.
Uniqueness
(1,1-Dimethoxypropan-2-ylidene)cyclopropane is unique due to the presence of the 1,1-dimethoxypropan-2-ylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research .
Propiedades
Número CAS |
65234-85-7 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
1,1-dimethoxypropan-2-ylidenecyclopropane |
InChI |
InChI=1S/C8H14O2/c1-6(7-4-5-7)8(9-2)10-3/h8H,4-5H2,1-3H3 |
Clave InChI |
CKVCYYJDTGZKCB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CC1)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


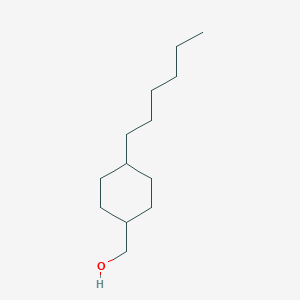
![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14473591.png)

![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)
![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)

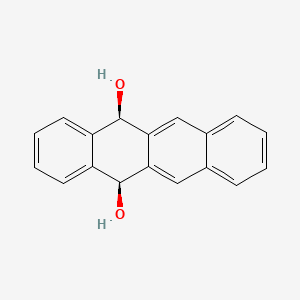
![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)

